Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
CAS No.:
Cat. No.: VC13506707
Molecular Formula: C11H21BO4
Molecular Weight: 228.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21BO4 |
|---|---|
| Molecular Weight | 228.10 g/mol |
| IUPAC Name | methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |
| Standard InChI | InChI=1S/C11H21BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7-9(13)14-5/h6-8H2,1-5H3 |
| Standard InChI Key | YMCKMCQYEDBFJU-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Composition
Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (CAS No. 2222868-64-4) has the molecular formula C₁₁H₂₁BO₄ and a molar mass of 228.10 g/mol . Its IUPAC name, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate, reflects the presence of a pinacol boronic ester moiety linked to a four-carbon aliphatic chain terminated by a methyl ester.
Key Structural Features:
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Dioxaborolane Ring: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability by protecting the boron atom from hydrolysis.
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Butanoate Chain: The four-carbon spacer balances lipophilicity and flexibility, making the compound soluble in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .
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Methyl Ester: The terminal ester group facilitates further functionalization via hydrolysis or transesterification .
Spectroscopic Data
While explicit spectral data are unavailable in the provided sources, analogous boronic esters exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:
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¹¹B NMR: A peak near 30 ppm, typical for tetracoordinated boron in dioxaborolanes.
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¹H NMR: Methyl groups on the dioxaborolane ring resonate as singlets near δ 1.25 ppm, while the butanoate chain shows multiplet patterns between δ 1.5–2.5 ppm .
Synthesis and Manufacturing
Miyaura Borylation Reaction
The most common synthesis route involves a palladium-catalyzed Miyaura borylation of a halogenated precursor. For example:
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Catalyst: Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂, 5 mol%).
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Base: Potassium acetate (KOAc, 3 equiv).
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Solvent: 1,4-Dioxane at 90°C under nitrogen.
Optimization Insights:
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Temperature: Reactions above 80°C prevent catalyst deactivation.
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Atmosphere: Inert conditions (N₂ or Ar) minimize oxidative side reactions.
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Workup: Filtration through Celite® removes palladium residues, ensuring high purity .
Alternative Methods
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Grignard Addition: Reaction of pinacol borane with methyl 4-butenoate in the presence of a Grignard reagent (e.g., Mg turnings).
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Transesterification: Exchange of pinacol with other diols under acidic conditions, though this risks boronic ester hydrolysis .
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound participates in Suzuki-Miyaura reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis. For instance:
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Stability: The pinacol group prevents premature hydrolysis compared to boronic acids.
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Solubility: Compatible with aqueous-organic biphasic systems.
Pharmaceutical Intermediate
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Prodrug Design: The ester group is hydrolyzed in vivo to release active carboxylic acids, enhancing drug bioavailability .
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Kinase Inhibitors: Boronic esters are pivotal in synthesizing proteasome inhibitors like bortezomib analogs.
Polymer Chemistry
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Monomer Functionalization: Incorporates boron into polymers for stimuli-responsive materials.
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Cross-Linking Agent: Forms dynamic covalent networks in self-healing polymers .
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | Not reported (decomposes >200°C) | |
| Solubility | THF, DCM, DMF; insoluble in H₂O | |
| Storage | 2–8°C under N₂ |
Comparative Analysis with Analogues
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